molecular formula C20H20N4O5 B11651004 2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11651004
M. Wt: 396.4 g/mol
InChI Key: YNPUXPIQPRMPQT-UHFFFAOYSA-N
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Description

2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a chromene core with a morpholine and nitrophenyl substituent, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and a malononitrile in the presence of a base like piperidine.

    Introduction of the Nitro Group: Nitration of the phenyl ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Morpholine Substitution: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromene core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine or nitrophenyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the chromene core or amino group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and morpholine groups could play a role in binding to these targets, while the chromene core may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-morpholin-4-ylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-morpholin-4-yl-3-nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combination of functional groups. The presence of both a nitrophenyl and a morpholine group on the chromene core provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-amino-4-(4-morpholin-4-yl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H20N4O5/c21-11-13-18(19-16(25)2-1-3-17(19)29-20(13)22)12-4-5-14(15(10-12)24(26)27)23-6-8-28-9-7-23/h4-5,10,18H,1-3,6-9,22H2

InChI Key

YNPUXPIQPRMPQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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